molecular formula C20H15Cl3N2O3S B2568024 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 478048-61-2

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime

Cat. No. B2568024
CAS RN: 478048-61-2
M. Wt: 469.76
InChI Key: JNPBNOYYSRMNCZ-BRJLIKDPSA-N
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Description

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl3N2O3S and its molecular weight is 469.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in novel synthetic routes for creating specific pyridine carboxaldehydes. For instance, 2-Chloro-5-aryl-3-pyridine carboxaldehydes are obtained through Vilsmeier reaction of related oxime compounds, showcasing the compound's role in complex chemical synthesis (Amaresh & Perumal, 2000).

  • It's used in multicomponent reactions for synthesizing novel 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones, indicating its utility in creating complex molecular structures. This process presumably involves a double Mannich reaction–elimination tandem sequence (Devi & Perumal, 2007).

Ligand Design and Catalysis

  • The compound is used in the design of P-chiral pyridyl-dihydrobenzooxaphosphole ligands, applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating its application in catalysis and ligand design (Qu et al., 2014).

Photocatalysis

  • In the field of photocatalysis, derivatives of this compound have been used for the complete oxidation of acetaldehyde and toluene to CO2 under light irradiation, illustrating its potential in environmental applications (Arai et al., 2008).

Biological Activity

  • Some derivatives of the compound exhibit antibacterial properties and surface activity, signifying its relevance in the development of new antimicrobial agents (El-Sayed, 2006).

  • It's also involved in the oligomerization of reactive carbonyls in the presence of ammonia-producing compounds, a process relevant in the formation of pyridines in foods, indicating its role in food chemistry and flavor generation (Zamora, Lavado-Tena, & Hidalgo, 2020).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-[(2,3-dichlorophenyl)methoxy]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O3S/c21-17-8-4-5-15(20(17)23)13-28-25-12-18(14-9-10-19(22)24-11-14)29(26,27)16-6-2-1-3-7-16/h1-12,18H,13H2/b25-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBNOYYSRMNCZ-BRJLIKDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime

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